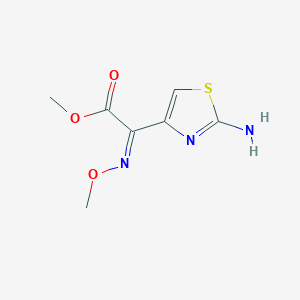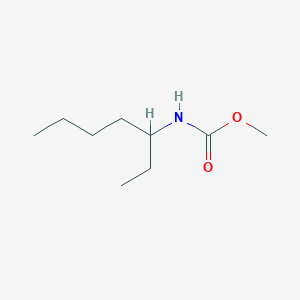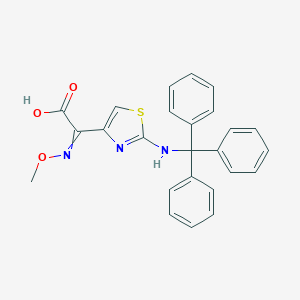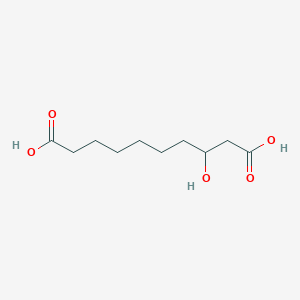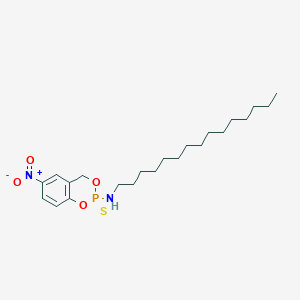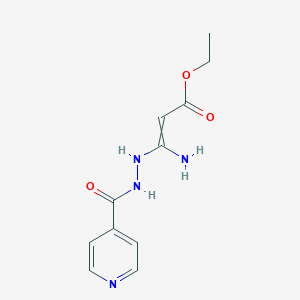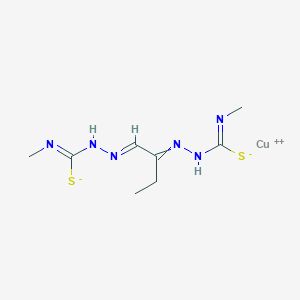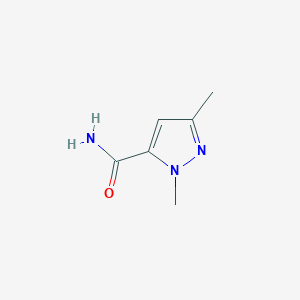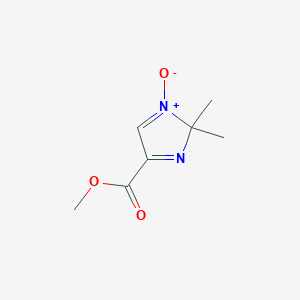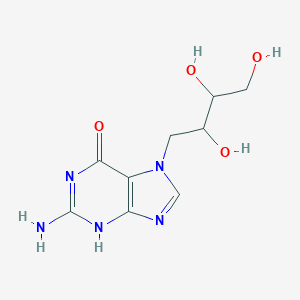
2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one is a purine derivative, which is a class of molecules that play a vital role in the structure of nucleic acids and are integral to the function of living cells. While the specific compound is not directly discussed in the provided papers, purine derivatives are frequently studied for their potential in drug development and biochemical applications.
Synthesis Analysis
The synthesis of purine derivatives often involves the substitution of different functional groups onto the purine scaffold. For example, the synthesis of 6-(2-thienyl)purine nucleoside derivatives involves the 6-substitution of 6-iodopurine nucleosides with tributylstannylthiophene or tributylstannylfuran . This method could potentially be adapted for the synthesis of 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one by substituting the appropriate hydroxybutyl group at the correct position on the purine ring.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. The vibrational spectroscopy and molecular docking studies on a related compound, 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate, provide insights into the electronic properties and potential drug interactions of purine derivatives . The optimized molecular structure and vibrational frequencies obtained theoretically can inform the understanding of the molecular structure of 2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one.
Chemical Reactions Analysis
The reactivity of purine derivatives is influenced by their electronic structure and the presence of functional groups that can participate in chemical reactions. The electronic properties, such as the HOMO-LUMO gap, can indicate the reactivity of the molecule . The study of the unnatural base pairs formed by 2-amino-6-(2-thienyl)purine with pyridin-2-one nucleosides shows how modifications to the purine structure can affect its chemical interactions with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The electronic properties, such as UV-Vis spectrum and band gap energy, provide information about the compound's behavior under different conditions . The molecular docking studies can also reveal the potential biological activity of the compound, such as antiviral activity, by analyzing its interactions with viral proteins .
科学研究应用
Amino Acids in Peptide Synthesis and Structural Studies
Amino acids, including those with specific functional groups and stereochemistry, play critical roles in peptide synthesis and structural analysis. For example, the introduction of alpha-aminoisobutyric acid (Aib) into peptides limits the range of accessible backbone conformations, facilitating the study of microbial peptides and their transmembrane channel formations. This has spurred significant interest in the stereochemistry of Aib-containing peptides, summarizing theoretical studies and examining data from crystal structure analyses to establish rigid models for peptide conformational analysis (Prasad & Balaram, 1984).
Antimicrobial Potential of Chitosan
Chitosan, derived from the natural amino sugar chitin, showcases the antimicrobial potential, underscoring the versatile applications of amino acid-derived biopolymers. Its unique chemical structure, featuring high charge density and extensive hydrogen bonding capacity, allows for a wide range of applications beyond antimicrobial activity, including biocompatibility and biodegradability (Raafat & Sahl, 2009).
Metabolomics and Biomarkers of Exposure
In the context of metabolomics, the analysis of amino acid derivatives and their metabolites provides crucial insights into exposure biomarkers and metabolic alterations. For instance, the metabolic fate of compounds such as amitriptyline and its derivatives highlights the complex metabolic pathways involving hydroxylation and conjugation, underscoring the importance of understanding amino acid metabolism in pharmacological contexts (Breyer‐Pfaff, 2004).
Conjugation Reactions in Drug Metabolism
The developmental aspects of drug conjugation, particularly glucuronidation, emphasize the role of amino acids and their derivatives in the detoxification processes. This review covers the mechanisms regulating the perinatal development of phase 2 reactions, including conjugation with amino acids, highlighting the biochemical basis for understanding drug metabolism and its implications for pharmacotherapy (Dutton, 1978).
属性
IUPAC Name |
2-amino-7-(2,3,4-trihydroxybutyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(18)13-9)14(3-11-7)1-4(16)5(17)2-15/h3-5,15-17H,1-2H2,(H3,10,12,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTFQVFOBKFZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(C(CO)O)O)C(=O)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60917206 |
Source


|
| Record name | 4-(6-Hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)butane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-(2,3,4-trihydroxybutyl)-3H-purin-6-one | |
CAS RN |
93905-80-7 |
Source


|
| Record name | Guanine, 7-(2,3,4-trihydroxybutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093905807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6-Hydroxy-2-imino-2,3-dihydro-7H-purin-7-yl)butane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

